molecular formula C17H26BNO3 B581365 N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1256359-88-2

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B581365
M. Wt: 303.209
InChI Key: FIUUPCPMJWVMMT-UHFFFAOYSA-N
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Description

The compound is a derivative of Isopropenylboronic acid pinacol ester and 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . These compounds are often used in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for “N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” were not found, similar compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized from Isopropyl acetate and Pinacolborane .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, include a boiling point of 73 °C15 mm Hg (lit.), a density of 0.912 g/mL at 25 °C (lit.), and a refractive index n 20/D 1.409 (lit.) .

Scientific Research Applications

Chemical Analysis and Synthesis

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is involved in chemical synthesis and analytical methods. For example, thiophene analogs, structurally related to the compound, have been synthesized and evaluated for potential carcinogenicity through assays like the Ames test, indicating its utility in the synthesis and evaluation of biologically active molecules (Ashby et al., 1978). Additionally, the compound 2-cyano-N-(2-hydroxyethyl) acetamide is used as an intermediate in synthesizing various heterocyclic systems, highlighting the importance of such compounds in the development of new therapeutic agents (Gouda et al., 2015).

Pharmacological Applications

The compound is structurally related to various pharmacologically active compounds. For instance, Zaleplon, an agent used for the treatment of insomnia, has a similar structural framework. Preclinical studies have shown that Zaleplon is recognized by animals as a benzodiazepine agent, indicating its potential in the development of sleep-related treatments (Heydorn, 2000). Also, compounds like α-Substituted Lactams and Acetamides have shown promising anticonvulsant activity and a favorable safety profile, underscoring the potential of N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide and its derivatives in developing new treatments for epilepsy (Krivoshein, 2020).

Molecular Mechanisms and Pathophysiology

Understanding the molecular mechanisms and pathophysiological effects of related compounds provides insights into potential therapeutic applications. For instance, the review on the pharmacological properties and molecular mechanisms of Thymol, chemically known as 2-isopropyl-5-methylphenol, reveals its multiple therapeutic actions against various diseases at both biochemical and molecular levels (Nagoor Meeran et al., 2017). Similarly, a detailed review of the biochemical, hematological, and histological modulations in acetaminophen-induced hepatotoxicity, along with the potential of Urtica dioica in liver regeneration, provides a comprehensive understanding of drug-induced liver injury and potential therapeutic interventions (Juma et al., 2015).

properties

IUPAC Name

N-propan-2-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-12(2)19-15(20)11-13-8-7-9-14(10-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUUPCPMJWVMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682290
Record name N-(Propan-2-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

CAS RN

1256359-88-2
Record name N-(Propan-2-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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